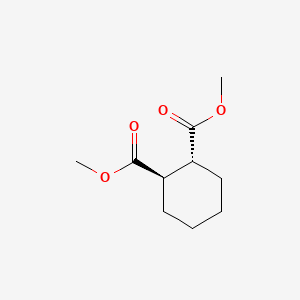
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and two ester functional groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: (1R,2R)-Dimethyl cyclohexane-1,2-diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Industrial Applications: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary widely depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate: The enantiomer of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate with similar chemical properties but different stereochemistry.
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A similar compound with ethyl groups instead of methyl groups.
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylic acid: The corresponding diacid form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its methyl ester groups also provide distinct chemical properties compared to other similar compounds with different substituents.
Propriétés
Numéro CAS |
3205-35-4 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
AIACXWOETVLBIA-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CCCCC1C(=O)OC |
SMILES isomérique |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC |
SMILES canonique |
COC(=O)C1CCCCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















